

Application Notes and Protocols for Live-Cell Imaging with C12-NBD-Ceramide

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Compound of Interest

Compound Name: C12-NBD-ceramide

Cat. No.: B042893

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Introduction

C12-NBD-ceramide is a fluorescently labeled analog of ceramide, a central molecule in sphingolipid metabolism.[1][2] This synthetic probe consists of a ceramide backbone attached to a nitrobenzoxadiazole (NBD) fluorophore.[1] Its structural similarity to endogenous ceramides allows it to be readily taken up by live cells and incorporated into cellular membranes.[1][3] Once inside the cell, **C12-NBD-ceramide** is transported to the endoplasmic reticulum (ER) and subsequently accumulates in the Golgi apparatus, making it an excellent tool for visualizing this organelle in real-time.[1][3] The NBD fluorophore allows for the direct visualization of the probe's trafficking and metabolism through the secretory pathway.[1] It is important to note that the staining of the Golgi apparatus is often due to the formation of fluorescent metabolites of **C12-NBD-ceramide**, such as NBD-glucosylceramide and NBD-sphingomyelin, within the Golgi cisternae.[1] This metabolic conversion is a key feature, enabling the study of enzymes involved in sphingolipid metabolism.[1][4]

Key Properties of C12-NBD-Ceramide

Property	Value	Source
Full Chemical Name	N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide	[5]
Molecular Formula	C ₃₆ H ₆₁ N ₅ O ₆	[5]
Molecular Weight	659.9 g/mol	[5]
Excitation Maximum (λ _{ex})	~465 nm	[1]
Emission Maximum (λ _{em})	~536 nm	[1]
Solubility	Soluble in DMF, DMSO, and Ethanol	[5]
Storage	-20°C, protect from light	[1]

Experimental Protocols

Protocol 1: Preparation of C12-NBD-Ceramide-BSA Complex

For efficient delivery into cells, fluorescent ceramides are complexed with defatted bovine serum albumin (BSA).[6]

Materials:

- **C12-NBD-ceramide**
- Chloroform:Methanol (19:1 v/v)[6]
- Nitrogen gas
- Vacuum
- Absolute ethanol[7]

- Defatted BSA[6]
- Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES)[7]
- Vortex mixer
- Bath sonicator[6]

Procedure:

- Stock Solution Preparation: Prepare a 1 mM stock solution of **C12-NBD-ceramide** in a chloroform:methanol (19:1 v/v) mixture.[6]
- Drying: Dispense the required volume of the stock solution into a glass test tube. Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least 1 hour to remove all solvent.[6][7]
- Resuspension: Redissolve the dried lipid film in a small volume of absolute ethanol.[7]
- BSA Solution Preparation: Prepare a 0.34 mg/mL solution of defatted BSA in HBSS/HEPES.[1][7]
- Complexation: While vigorously vortexing the BSA solution, inject the ethanolic **C12-NBD-ceramide** solution.[1][7] Sonicate the mixture in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution.[6]
- Storage: The resulting **C12-NBD-ceramide**-BSA complex (typically around 5 μ M) can be stored at -20°C.[7]

Protocol 2: Live-Cell Staining of the Golgi Apparatus

This protocol describes the general procedure for staining the Golgi apparatus in living cells.

Materials:

- Cells cultured on glass-bottom dishes or coverslips
- **C12-NBD-ceramide**-BSA complex (from Protocol 1)

- Complete cell culture medium
- Live-cell imaging medium (e.g., serum-free medium or HBSS)[8]
- Fluorescence microscope with appropriate filter sets (FITC/GFP)[8]

Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to grow to 60-80% confluency.[8]
- Cell Washing: Rinse the cells with pre-warmed complete cell culture medium.[1]
- Labeling: Remove the medium and add the **C12-NBD-ceramide**-BSA complex diluted to a working concentration of 1-5 μM in live-cell imaging medium.[1][8]
- Incubation: Incubate the cells for 10-30 minutes at 37°C.[1] For labeling the plasma membrane with reduced internalization, incubation can be performed at 4°C.[8]
- Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[1]
- Imaging: Mount the dish or coverslip on the microscope stage and visualize the fluorescently labeled Golgi apparatus using a FITC/GFP filter set.[1][8] Time-lapse imaging can be performed to study Golgi dynamics.

Protocol 3: Pulse-Chase Experiment for Sphingolipid Transport

This protocol allows for the tracking of a synchronized wave of **C12-NBD-ceramide** through the secretory pathway.[1]

Materials:

- Cells cultured on glass-bottom dishes or coverslips
- **C12-NBD-ceramide**-BSA complex (from Protocol 1)

- Ice-cold Phosphate-Buffered Saline (PBS)
- Pre-warmed complete cell culture medium
- Fluorescence microscope

Procedure:

- Preparation and Cell Seeding: Follow steps 1 and 2 from Protocol 2.
- Pulse Labeling: Incubate cells with the **C12-NBD-ceramide**-BSA complex (1-5 μ M) for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or on ice). This allows the probe to label the plasma membrane with minimal internalization.[\[1\]](#)
- Washing: Quickly wash the cells three times with ice-cold PBS to remove the unbound probe.[\[1\]](#)
- Chase: Add pre-warmed complete cell culture medium to the cells and transfer them to a 37°C incubator. This initiates the "chase" period.[\[1\]](#)
- Imaging: Acquire images at various time points during the chase (e.g., 0, 5, 15, 30, 60 minutes) to visualize the progression of the probe from the plasma membrane to the ER and then to the Golgi apparatus.[\[1\]](#) For live-cell imaging, acquire images at the desired time intervals. For fixed-cell imaging, fix the cells at each time point before imaging.[\[1\]](#)

Data Presentation

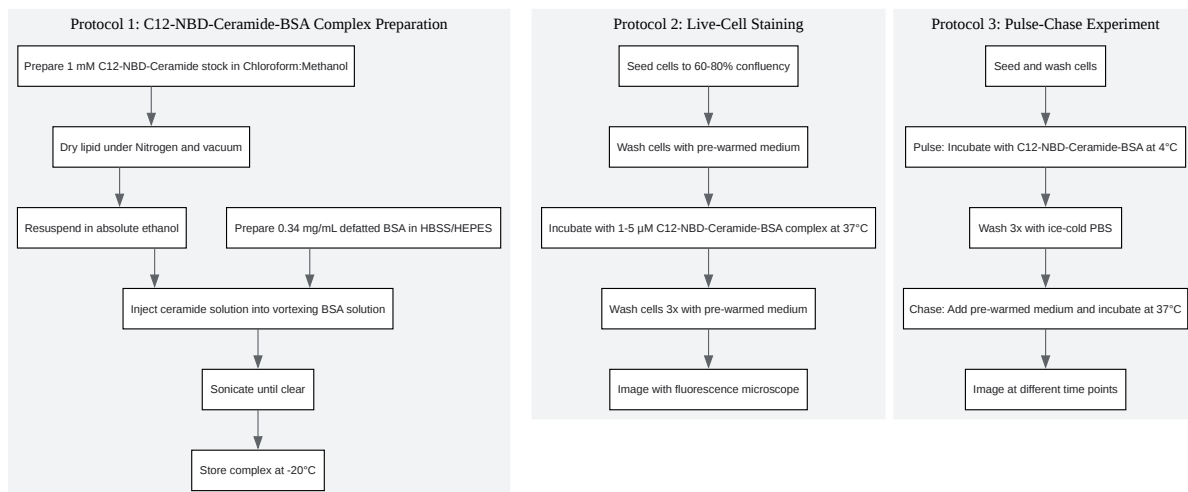
Table 1: Recommended Experimental Parameters for Live-Cell Imaging

Parameter	Recommended Value	Notes
Cell Seeding Density	60-80% confluency	Ensures cells are in a logarithmic growth phase.[8]
C12-NBD-Ceramide-BSA Complex Concentration	1-5 μ M	The optimal concentration should be determined empirically for each cell type. [1][8]
Incubation Time	10-30 minutes	Can be adjusted based on cell type and experimental goals. [1]
Incubation Temperature	37°C	For visualizing metabolic trafficking. A 4°C incubation can be used to label the plasma membrane with reduced endocytosis.[8]
Live-Cell Imaging Medium	Serum-free medium or HBSS	To reduce background fluorescence.[8]

Table 2: Troubleshooting Common Issues

Issue	Possible Cause	Suggested Solution
Low/No Fluorescence Signal	- Low probe concentration- Short incubation time	- Increase the concentration of the C12-NBD-ceramide-BSA complex.- Increase the incubation time.
High Background Fluorescence	- Incomplete removal of unbound probe- Probe concentration is too high	- Increase the number and duration of washes after labeling.- Perform a "back-exchange" by incubating with 1% fatty acid-free BSA in the medium for 10-15 minutes after labeling to remove the probe from the plasma membrane.[8]- Titrate the probe concentration to find the optimal balance between signal and background.[8]
Non-specific Organelle Staining	- Probe is still in transit to the Golgi	- Increase the post-labeling incubation time to allow for accumulation in the Golgi.[1]
Phototoxicity or Cell Death	- Excessive exposure to excitation light- High probe concentration	- Reduce the intensity and duration of light exposure during imaging.[9][10]- Use a lower concentration of C12-NBD-ceramide.[8]

Visualizations



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Caption: Experimental workflow for live-cell imaging with **C12-NBD-ceramide**.



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Caption: Cellular trafficking and metabolism of **C12-NBD-ceramide**.

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